molecular formula C10H15BrN4O B8439863 (1-(((2-Amino-5-bromo-4-pyrimidinyl)amino)methyl)cyclobutyl)methanol

(1-(((2-Amino-5-bromo-4-pyrimidinyl)amino)methyl)cyclobutyl)methanol

Cat. No.: B8439863
M. Wt: 287.16 g/mol
InChI Key: ZWYAOVQOEZSEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(((2-Amino-5-bromo-4-pyrimidinyl)amino)methyl)cyclobutyl)methanol is a useful research compound. Its molecular formula is C10H15BrN4O and its molecular weight is 287.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15BrN4O

Molecular Weight

287.16 g/mol

IUPAC Name

[1-[[(2-amino-5-bromopyrimidin-4-yl)amino]methyl]cyclobutyl]methanol

InChI

InChI=1S/C10H15BrN4O/c11-7-4-13-9(12)15-8(7)14-5-10(6-16)2-1-3-10/h4,16H,1-3,5-6H2,(H3,12,13,14,15)

InChI Key

ZWYAOVQOEZSEGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CNC2=NC(=NC=C2Br)N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-amino-4-[[(1-hydroxymethyl-1-cyclobutyl)methyl]amino]pyrimidine (0.21 g, 1.0 mmol) was added acetic acid (3 ml) and the mixture was heated to 110° C. Sodium acetate 3 hydrate (0.18 g) was added and bromine (60 μl) dissolved in acetic acid (0.5 ml) was dropwise added at 70° C. After cooling, water was added to the reaction mixture and the mixture was neutralized with aqueous ammonia under ice-cooling, extracted with ethyl acetate and dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure and the residue was recrystallized from acetone to give colorless prism crystals (0.21 g, 72.4%), m.p. 156-158° C. (acetone).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
60 μL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
72.4%

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